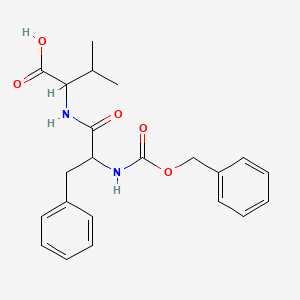
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine: is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves multiple steps, including the protection of hydroxyl groups, fluorination, and acetylation. The key steps are as follows:
Protection of Hydroxyl Groups: The ribofuranosyl moiety is protected using acetyl and p-toluoyl groups.
Fluorination: The 3’-hydroxyl group is selectively fluorinated to introduce the fluoro group.
Coupling Reaction: The protected ribofuranosyl derivative is coupled with 6-chloro-9H-purine under specific conditions to form the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety.
Reduction: Reduction reactions can occur at the purine ring, altering its electronic properties.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: Oxidized derivatives of the ribofuranosyl moiety.
Reduction Products: Reduced forms of the purine ring.
Substitution Products: Substituted purine derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its ability to interfere with nucleic acid synthesis. It serves as a tool to understand the mechanisms of DNA and RNA synthesis and repair.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.
作用機序
The mechanism of action of 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine involves the inhibition of key enzymes involved in nucleic acid synthesis. The compound targets viral DNA polymerase and reverse transcriptase, preventing the replication of viral genomes. In cancer cells, it induces apoptosis by interfering with DNA synthesis and repair pathways.
類似化合物との比較
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methyluridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-fluorouridine
- 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-methoxyluridine
Comparison: Compared to these similar compounds, 9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-beta-D-ribofuranosyl)-6-chloro-9H-purine exhibits unique antiviral and anticancer properties due to the presence of the chloro group in the purine ring. This structural difference enhances its ability to inhibit viral enzymes and induce apoptosis in cancer cells, making it a more potent therapeutic agent.
特性
分子式 |
C20H18ClFN4O5 |
|---|---|
分子量 |
448.8 g/mol |
IUPAC名 |
[4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18ClFN4O5/c1-10-3-5-12(6-4-10)20(28)29-7-13-14(22)16(30-11(2)27)19(31-13)26-9-25-15-17(21)23-8-24-18(15)26/h3-6,8-9,13-14,16,19H,7H2,1-2H3 |
InChIキー |
ZGDFADBOEZXSJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)

![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)






![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)
